Cas no 2378501-87-0 (Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate)

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the development of pharmacologically active compounds. Its structure features a tert-butyloxycarbonyl (Boc)-protected azetidine ring, enhancing stability and facilitating further functionalization. The 5-chloropyrazine-2-carbonyl moiety introduces electrophilic reactivity, making it useful for nucleophilic substitution reactions. This compound is well-suited for medicinal chemistry applications, offering controlled reactivity and compatibility with a range of coupling conditions. Its crystalline form ensures ease of handling and purification, while the Boc group allows for selective deprotection under mild acidic conditions, enabling modular synthesis of complex molecules.
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate structure
2378501-87-0 structure
商品名:Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate
CAS番号:2378501-87-0
MF:C14H19ClN4O3
メガワット:326.778661966324
CID:5463944

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate
    • Z2184095940
    • tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
    • インチ: 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-17-11(15)6-16-10/h5-6,9H,7-8H2,1-4H3
    • InChIKey: FQZWXTMWEQJIKB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C=N1)C(N(C)C1CN(C(=O)OC(C)(C)C)C1)=O

計算された属性

  • せいみつぶんしりょう: 326.1145682 g/mol
  • どういたいしつりょう: 326.1145682 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6
  • ぶんしりょう: 326.78
  • 疎水性パラメータ計算基準値(XlogP): 1.3

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7446878-0.05g
tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95.0%
0.05g
$312.0 2025-03-11
Enamine
EN300-7446878-0.1g
tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95.0%
0.1g
$466.0 2025-03-11
1PlusChem
1P028II9-10g
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95%
10g
$7199.00 2023-12-18
Aaron
AR028IQL-50mg
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95%
50mg
$454.00 2025-02-16
Aaron
AR028IQL-100mg
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95%
100mg
$666.00 2025-02-16
Aaron
AR028IQL-1g
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95%
1g
$1872.00 2025-02-16
1PlusChem
1P028II9-2.5g
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95%
2.5g
$3314.00 2024-05-23
Aaron
AR028IQL-500mg
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95%
500mg
$1464.00 2025-02-16
1PlusChem
1P028II9-250mg
tert-butyl3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95%
250mg
$885.00 2024-05-23
Enamine
EN300-7446878-2.5g
tert-butyl 3-(N-methyl5-chloropyrazine-2-amido)azetidine-1-carboxylate
2378501-87-0 95.0%
2.5g
$2631.0 2025-03-11

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate 関連文献

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylateに関する追加情報

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate and Its Significance in Modern Chemical Biology

The compound with the CAS number 2378501-87-0, specifically Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate structure, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of multiple functional groups, including a tert-butyl ester, a chloropyrazine moiety, and an azetidine ring, makes it a versatile scaffold for further chemical modifications and biological investigations.

In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of heterocyclic compounds for their therapeutic potential. Among these, pyrazine derivatives have been extensively studied due to their ability to interact with biological targets in a highly specific manner. The compound Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate is no exception, as it combines the advantageous properties of both pyrazine and azetidine rings. These structural features not only contribute to its stability but also enhance its binding affinity to various biological receptors.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel bioactive molecules. The tert-butyl ester group, for instance, can be readily hydrolyzed under mild conditions to yield a carboxylic acid derivative, which can then be further functionalized through various organic reactions. This flexibility allows chemists to tailor the molecule's properties according to specific requirements, making it an invaluable tool in drug discovery efforts.

The chloropyrazine moiety in Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate is particularly noteworthy, as chlorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This feature has been leveraged in numerous drug development projects to improve the pharmacokinetic profiles of candidate molecules. Additionally, the presence of a methylamino group provides a site for further derivatization, enabling the creation of more complex structures with enhanced biological activity.

Recent studies have highlighted the importance of azetidine rings in medicinal chemistry due to their ability to mimic natural amino acid residues. This structural motif has been successfully incorporated into various drug candidates, demonstrating its potential as a pharmacophore. The compound in question, with its azetidine core flanked by functionalized side chains, offers a promising platform for developing new therapeutic agents. Its unique combination of structural features makes it particularly well-suited for targeting a wide range of biological pathways.

In the context of drug discovery, the synthesis and characterization of novel heterocyclic compounds like Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate are crucial steps toward identifying effective treatments for various diseases. Researchers have been exploring its potential applications in several therapeutic areas, including oncology, inflammation, and neurodegenerative disorders. The compound's ability to interact with specific enzymes and receptors has opened up new avenues for therapeutic intervention.

The development of high-throughput screening (HTS) technologies has further accelerated the process of identifying promising drug candidates. By leveraging automated platforms capable of testing thousands of compounds against biological targets, researchers can rapidly screen large libraries of molecules for their efficacy and selectivity. The compound's unique structure makes it an attractive candidate for such screens, as it possesses multiple sites that can be optimized for improved binding affinity.

Moreover, computational methods have played an increasingly important role in drug discovery by enabling the prediction of molecular properties and virtual screening of compound libraries. These tools have been used to identify potential hits from large databases before conducting expensive wet-lab experiments. The compound's detailed structural information allows researchers to employ these computational techniques effectively, thereby streamlining the drug development process.

The role of synthetic chemistry in transforming lead compounds into viable drugs cannot be overstated. The ability to efficiently synthesize complex molecules like Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate is essential for advancing drug discovery programs. Advances in synthetic methodologies have made it possible to construct intricate structures with high precision and yield, reducing the time and cost associated with development.

In conclusion, Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate, identified by its CAS number 2378501-87-0, represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features make it a versatile scaffold for developing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an important role in future drug development efforts.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD